molecular formula C12H12ClNO4S B2507939 5-chloro-N-(furan-2-ylmethyl)-2-methoxybenzenesulfonamide CAS No. 325810-80-8

5-chloro-N-(furan-2-ylmethyl)-2-methoxybenzenesulfonamide

Cat. No.: B2507939
CAS No.: 325810-80-8
M. Wt: 301.74
InChI Key: JOJLBFRCNLWGBU-UHFFFAOYSA-N
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Description

5-chloro-N-(furan-2-ylmethyl)-2-methoxybenzenesulfonamide is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(furan-2-ylmethyl)-2-methoxybenzenesulfonamide typically involves the reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with furan-2-ylmethanamine. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the sulfonamide bond. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(furan-2-ylmethyl)-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-chloro-N-(furan-2-ylmethyl)-2-methoxybenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-chloro-N-(furan-2-ylmethyl)-2-methoxybenzenesulfonamide involves its interaction with bacterial enzymes, leading to the inhibition of essential metabolic pathways. The compound targets specific enzymes involved in cell wall synthesis, thereby exerting its antibacterial effects. The furan ring plays a crucial role in binding to the active site of the enzyme, enhancing the compound’s efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-N-(furan-2-ylmethyl)-2-methoxybenzenesulfonamide is unique due to the presence of both the furan ring and the methoxy group, which contribute to its distinct chemical properties and biological activities. The combination of these functional groups enhances its potential as an antimicrobial agent and its versatility in various chemical reactions .

Properties

IUPAC Name

5-chloro-N-(furan-2-ylmethyl)-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO4S/c1-17-11-5-4-9(13)7-12(11)19(15,16)14-8-10-3-2-6-18-10/h2-7,14H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOJLBFRCNLWGBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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